4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide
Overview
Description
4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N5O2S2 and its molecular weight is 417.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.12931734 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
The chemical framework of "4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide" has been explored in various synthesis and reaction studies. For example, Abe et al. (1987) discussed the syntheses and reactions of similar compounds, focusing on their structural and chemical properties (Abe, 1987). This research contributes to understanding the compound's reactivity and potential modifications for further applications.
Pharmacological Applications
Research has explored the potential pharmacological applications of related compounds. For instance, Brzozowski and Sa̧czewski (2007) studied the synthesis and anti-HIV activity of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, highlighting their potential as anti-HIV agents (Brzozowski & Sa̧czewski, 2007).
Biochemical Research
In biochemical research, compounds with a similar chemical structure have been evaluated for their enzymatic inhibition properties. Casini et al. (2002) investigated carbonic anhydrase inhibitors, demonstrating the therapeutic potential of related sulfonamide compounds for conditions like glaucoma (Casini et al., 2002).
Antitumor Activities
The antitumor activities of sulfonamide derivatives have also been a significant area of research. Huang, Yang, Lin, and Huang (2001) reported on the synthesis of sulfonamide derivatives showing promising antitumor activities, which opens up possibilities for developing new antitumor drugs (Huang et al., 2001).
Antibacterial and Immunobiological Activity
Furthermore, Gein et al. (2016) synthesized ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, exploring their antibacterial and immunobiological activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Gein et al., 2016).
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c25-28(26,24-18-20-12-4-13-21-18)17-9-7-16(8-10-17)23-19(27)22-14-11-15-5-2-1-3-6-15/h4-5,7-10,12-13H,1-3,6,11,14H2,(H,20,21,24)(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCWCMKEAUBOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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